3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-[(3-methyl-2-oxo-1,3-benzoxazol-5-yl)sulfonyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O6S2/c1-16-11-6-10(2-3-12(11)24-14(16)20)26(22,23)17-5-4-9(7-17)18-13(19)8-25-15(18)21/h2-3,6,9H,4-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGCWTIOEJXIRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCC(C3)N4C(=O)CSC4=O)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a derivative of thiazolidine-2,4-dione (TZD), which has garnered significant attention in medicinal chemistry due to its diverse biological activities. TZDs are known for their potential in treating various diseases, including diabetes and cancer. This article examines the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several functional groups:
- Thiazolidine ring : Confers structural stability and biological activity.
- Pyrrolidine moiety : Enhances interaction with biological targets.
- Benzo[d]oxazole sulfonyl group : Potentially increases solubility and bioactivity.
Antidiabetic Activity
Thiazolidine derivatives, including the studied compound, have been linked to antidiabetic effects. Research indicates that TZDs act as agonists for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and insulin sensitivity. In a study evaluating various TZD derivatives, including those similar to our compound, significant improvements in glycemic control were observed in diabetic animal models .
Anticancer Properties
Recent investigations into thiazolidine derivatives have highlighted their anticancer potential. The specific compound has shown promise in inhibiting cancer cell proliferation. For instance, compounds related to thiazolidine have been reported to induce apoptosis in cancer cell lines such as MCF-7 and A2058 by activating intrinsic apoptotic pathways . The structural modifications present in our compound may enhance its efficacy against tumors.
Antimicrobial Activity
Thiazolidines are recognized for their antimicrobial properties. Studies have demonstrated that derivatives exhibit activity against various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 2 to 16 µg/mL . The sulfonyl group in our compound may contribute to its enhanced antibacterial activity.
The mechanisms through which thiazolidine derivatives exert their biological effects are varied:
- PPAR Agonism : Enhances insulin sensitivity and regulates lipid metabolism.
- Topoisomerase Inhibition : Some derivatives inhibit topoisomerases I and II, crucial enzymes in DNA replication and transcription, leading to cancer cell death .
- Antioxidant Activity : Thiazolidines may also exhibit antioxidant properties, reducing oxidative stress associated with chronic diseases.
Case Studies
Several studies have explored the biological activities of thiazolidine derivatives:
Scientific Research Applications
Biological Activities
Research indicates that compounds containing the thiazolidine and oxazolone moieties exhibit a range of biological activities:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Studies have demonstrated that derivatives with similar structures possess significant antibacterial properties, particularly against Gram-positive bacteria .
- Anticancer Properties : There is growing interest in the anticancer potential of thiazolidine derivatives. Compounds with similar frameworks have been evaluated for their ability to inhibit cancer cell proliferation in vitro. For example, studies have reported IC50 values indicating effective inhibition of cancer cell lines such as HCT116 and MCF7 .
- Anti-inflammatory Effects : Some derivatives have been studied for their anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .
Case Studies
Several case studies highlight the applications of similar compounds in therapeutic settings:
- Case Study 1 : A study focused on thiazolidine derivatives demonstrated their effectiveness in reducing tumor growth in animal models. The mechanism involved the modulation of key signaling pathways associated with cancer progression .
- Case Study 2 : Research on antimicrobial activity indicated that specific modifications to the thiazolidine structure enhanced its efficacy against resistant bacterial strains. This suggests that further structural optimization could lead to novel antibiotics .
Chemical Reactions Analysis
Chemical Reactions Involving Thiazolidine-2,4-dione Derivatives
Thiazolidine-2,4-dione derivatives can undergo various chemical reactions to form more complex molecules. For instance, they can react with chloroacetyl chloride to form chloroacetyl thiazolidine-2,4-dione derivatives, which can further react with other compounds to form diverse derivatives .
Example Reactions:
-
Reaction with Chloroacetyl Chloride :
-
Reactants: Thiazolidine-2,4-dione derivative, chloroacetyl chloride.
-
Conditions: Stirring in DMF.
-
Product: Chloroacetyl thiazolidine-2,4-dione derivative.
-
-
Reaction with Potassium Salt Derivatives :
-
Reactants: Chloroacetyl thiazolidine-2,4-dione, potassium salt derivatives.
-
Conditions: Heating in DMF.
-
Product: Complex thiazolidine-2,4-dione derivatives with additional functional groups.
-
Spectroscopic Analysis
The structure of thiazolidine-2,4-dione derivatives is typically confirmed using spectroscopic techniques such as IR, ¹H NMR, and ¹³C NMR. These methods help identify the functional groups present in the molecule and confirm the expected chemical structure.
Spectroscopic Data:
-
IR Spectroscopy : Shows absorption bands for C=O and C=C groups.
-
¹H NMR Spectroscopy : Reveals signals corresponding to hydrogen atoms in the molecule.
-
¹³C NMR Spectroscopy : Provides information about the carbon atoms and their environments.
Biological Activities
Thiazolidine-2,4-dione derivatives exhibit a range of biological activities, including antimicrobial, antioxidant, and anticancer effects. The specific biological activity of a derivative depends on its chemical structure and functional groups.
Biological Activities Table:
| Compound Type | Biological Activity |
|---|---|
| Arylidene Derivatives | Antimicrobial, Antioxidant |
| Chloroacetyl Derivatives | Potential Anticancer Agents |
| Thiazolidine-2,4-dione Scaffold | Antihyperglycemic, Antimicrobial |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for synthesizing 3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione, and how can reaction conditions be optimized for yield and purity?
- Methodology : Multi-step synthesis typically involves condensation of sulfonated pyrrolidine intermediates with thiazolidine-2,4-dione derivatives under reflux in solvents like ethanol or dimethyl sulfoxide (DMSO). Catalysts such as Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) are used to enhance reactivity. Optimization requires monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate intermediates and minimize by-products. Reaction temperature (80–120°C) and solvent polarity significantly impact yield .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the connectivity of the benzoxazole, sulfonylpyrrolidine, and thiazolidinedione moieties. Mass spectrometry (MS) confirms molecular weight, while Fourier-transform infrared (FT-IR) spectroscopy identifies functional groups like sulfonyl (S=O) and carbonyl (C=O) stretches. X-ray crystallography (using SHELXL for refinement) resolves stereochemical ambiguities .
Q. How does pH influence the stability and reactivity of this compound during synthesis and biological assays?
- Methodology : Stability studies in buffered solutions (pH 3–10) reveal hydrolytic susceptibility of the sulfonyl and thiazolidinedione groups. Acidic conditions may protonate the pyrrolidine nitrogen, altering reactivity in substitution reactions. Use HPLC to track degradation products and identify optimal pH ranges (e.g., neutral to slightly basic) for storage and experimental use .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data, such as disordered sulfonyl groups or non-planar thiazolidinedione rings?
- Methodology : Employ SHELXL’s restraints (e.g., SIMU, DELU) to model disorder in the sulfonyl-pyrrolidine linkage. For non-planar rings, validate geometry using density functional theory (DFT) calculations and compare with experimental bond angles. High-resolution data (d-spacing < 0.8 Å) and twinning detection (via Hooft metrics) improve refinement accuracy .
Q. What strategies ensure high yields in multi-step syntheses involving sulfonylation and thiazolidinedione cyclization?
- Methodology : Use orthogonal protecting groups (e.g., tert-butoxycarbonyl for amines) during sulfonylation to prevent side reactions. For cyclization, optimize microwave-assisted conditions (e.g., 150°C, 30 min) to accelerate ring closure. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) before final coupling steps .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
- Methodology : Synthesize analogs with variations in the benzoxazole methyl group or pyrrolidine sulfonyl moiety. Test in vitro for target binding (e.g., enzyme inhibition assays) and correlate with computational docking (AutoDock Vina) to identify critical interactions. Compare with structurally related thiazolidinones (e.g., pyrazole-thiazolidinedione hybrids) to assess substituent effects .
Q. What statistical approaches are effective for optimizing reaction parameters in combinatorial synthesis?
- Methodology : Apply Design of Experiments (DoE) principles, such as factorial designs, to evaluate interactions between temperature, solvent polarity, and catalyst loading. Response surface methodology (RSM) identifies optimal conditions (e.g., 100°C, DMSO, 5 mol% catalyst) for maximizing yield. Validate models using ANOVA and replicate runs .
Q. How can stereochemical outcomes of asymmetric reactions (e.g., pyrrolidine sulfonylation) be analyzed and controlled?
- Methodology : Use chiral stationary phases in HPLC (e.g., Chiralpak IA) to separate enantiomers. Circular dichroism (CD) spectroscopy confirms absolute configuration. For asymmetric catalysis, employ chiral ligands (e.g., BINAP) during sulfonylation to induce stereoselectivity, monitored via ¹H NMR coupling constants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
